molecular formula C10H19FN2O2 B3096869 tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1290191-71-7

tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B3096869
CAS No.: 1290191-71-7
M. Wt: 218.27
InChI Key: CVHJEFDRBTZVEL-YUMQZZPRSA-N
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Description

The compound “tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 216.28 and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate” is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate” is a solid substance . It’s stored at room temperature .

Scientific Research Applications

  • Synthesis Techniques :

    • Research on tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, including tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate, has led to advancements in stereoselective synthesis methods. These methods are crucial for producing specific isomers of compounds, enhancing the effectiveness of pharmaceuticals and research chemicals (Boev et al., 2015).
  • Antibacterial Agent Development :

    • The compound has been explored in the context of antibacterial agent development. For instance, fluoronaphthyridines and quinolones, which include tert-butyl derivatives, have been synthesized and evaluated for their antibacterial activities, showing promise in the development of new therapeutic agents (Bouzard et al., 1989).
  • Chiral Auxiliary and Amino Acid Synthesis :

    • The compound plays a role as a chiral auxiliary in the synthesis of other important chemical entities. For example, it has been used in the dynamic kinetic resolution processes, which are vital for producing enantiomerically pure compounds, particularly in the pharmaceutical industry (Kubo et al., 1997).
  • Organic Synthesis and Reaction Studies :

    • It serves as an important intermediate in various organic synthesis processes. Its study provides insights into reaction mechanisms and the development of new synthetic methodologies (Zhang et al., 2018).
  • Fluorous Synthesis and Protection of Carboxylic Acids :

    • Research has also delved into fluorous derivatives of tert-butyl alcohol, including this compound, for use in fluorous synthesis, specifically for the protection of carboxylic acids. This application is significant in the field of green chemistry and efficient synthesis methods (Pardo et al., 2001).
  • Biological Evaluation and Molecular Structure Analysis :

    • The compound has been synthesized and characterized for biological evaluations, including antibacterial and anthelmintic activities. Additionally, molecular structure analysis through techniques like X-ray diffraction offers deep insights into the compound's properties and potential applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound “tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate” has several hazard statements: H302, H315, H319, H335 . These codes represent different types of hazards associated with the compound. For example, H302 means it’s harmful if swallowed, and H319 means it causes serious eye irritation .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-71-7
Record name tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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